
Boc-l-lys(ns)-oh
Overview
Description
Boc-l-lys(ns)-oh, also known as N-tert-butoxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis as a protecting group for the amino group of lysine. The Boc (tert-butoxycarbonyl) group is introduced to protect the amino group from unwanted reactions during the synthesis process and can be removed under specific conditions to reveal the free amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-l-lys(ns)-oh typically involves the reaction of L-lysine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to the amino group of lysine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-l-lys(ns)-oh undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amino group.
Coupling Reactions: The free amino group of this compound can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol are commonly used for Boc deprotection
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of coupling agents like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Major Products Formed
Deprotection: The major product formed is L-lysine with a free amino group.
Coupling: The major products are peptides or peptide derivatives containing this compound as a residue.
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group:
Boc-l-lys(ns)-oh is primarily used as a protecting group for the amino group of lysine during peptide synthesis. The Boc (tert-butoxycarbonyl) group allows for selective protection of the amino functionality, facilitating the coupling of amino acids in solid-phase peptide synthesis (SPPS). The Boc group can be removed under mild acidic conditions, enabling the subsequent reactions necessary for peptide assembly without compromising the integrity of sensitive side chains .
Case Study: Synthesis of Therapeutic Peptides
A notable application involves the synthesis of therapeutic peptides that target specific biological pathways. For instance, peptides designed to inhibit protein-protein interactions often utilize this compound to maintain stability during synthesis. Research has shown that using Boc-protected lysine derivatives enhances yields and purity in complex peptide sequences .
Drug Delivery Systems
Nanoparticle Formulations:
this compound has been explored in the formulation of nanoparticles for drug delivery. The compound's ability to form stable conjugates with various drugs allows for controlled release profiles. Studies demonstrate that nanoparticles incorporating this compound can encapsulate hydrophobic drugs effectively, improving their solubility and bioavailability in therapeutic applications .
Case Study: Anticancer Drug Delivery
In a study focusing on anticancer therapies, this compound was used to create polymeric micelles that encapsulated chemotherapeutic agents. The micelles exhibited enhanced cellular uptake and targeted delivery to cancer cells, significantly improving therapeutic efficacy while minimizing side effects .
Biomedical Research
Bioconjugation Techniques:
The versatility of this compound extends to bioconjugation techniques where it serves as a linker for attaching various biomolecules. Its stable yet cleavable bond allows researchers to create complex biomolecular architectures essential for studying protein interactions and cellular signaling pathways .
Case Study: Protein Labeling
Recent advancements have employed this compound in the labeling of proteins with fluorescent tags for imaging studies. This application is crucial for understanding protein dynamics within live cells, providing insights into cellular processes and disease mechanisms .
Mechanism of Action
The primary mechanism of action of Boc-l-lys(ns)-oh involves the protection and deprotection of the amino group of lysine. The Boc group protects the amino group during synthetic processes, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being synthesized.
Comparison with Similar Compounds
Boc-l-lys(ns)-oh is compared with other amino acid derivatives used in peptide synthesis, such as:
Fmoc-L-lysine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection, which is removed under basic conditions.
Cbz-L-lysine: Uses the carbobenzoxy (Cbz) group for protection, which is removed under hydrogenolysis conditions.
Uniqueness
This compound is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step peptide synthesis where selective deprotection is required .
Biological Activity
Boc-L-lys(ns)-oh, also known as Nα-Boc-Nε-sulfonyl-L-lysine, is a derivative of the amino acid lysine that has garnered attention in various biological and chemical applications. This article explores its biological activity, synthesis, and potential applications based on recent studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a sulfonyl group on the ε-amino group. Its molecular formula is with a molecular weight of approximately 468.55 g/mol. The compound's structure allows for specific interactions with biological targets, making it useful in peptide synthesis and drug development.
Synthesis
The synthesis of this compound typically involves the protection of lysine's amino groups followed by sulfonylation. Various methods have been reported, including:
- Protection of Lysine : The α-amino group is protected using Boc anhydride.
- Sulfonylation : The ε-amino group is modified using sulfonyl chloride to introduce the sulfonyl moiety.
A common synthetic route involves the use of N-hydroxysuccinimide (NHS) esters for coupling reactions, which can yield high purity products suitable for biological applications .
Enzymatic Interactions
This compound has been studied for its role as a substrate in enzymatic reactions. For instance, it has been shown to undergo hydroxylation by specific enzymes, such as GlbB from Methylibium petroleiphilum, which catalyzes the conversion of lysine derivatives into hydroxylated products. This enzymatic activity demonstrates its potential utility in biosynthesis pathways .
Antimicrobial Properties
Research indicates that lysine derivatives, including this compound, exhibit antimicrobial properties. These compounds can disrupt bacterial cell walls or inhibit essential metabolic processes, making them candidates for developing new antibiotics .
Applications in Drug Development
Due to its unique structural features, this compound is utilized in peptide synthesis for drug development. It serves as a building block in creating bioactive peptides that can modulate biological responses or act as therapeutic agents. The compound's ability to form stable linkages with other amino acids enhances its application in designing peptide-based drugs .
Case Studies
- Peptide Synthesis : A study demonstrated that this compound could be effectively incorporated into peptides designed to target specific receptors involved in disease pathways. The resulting peptides showed enhanced stability and bioactivity compared to their unmodified counterparts .
- Nanotechnology Applications : Research involving lysine-modified carbon nanotubes highlighted the use of this compound in enhancing biocompatibility and cellular uptake of nanomaterials, indicating its potential in drug delivery systems .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-L-Lys(Ns)-OH, and what characterization techniques are essential for confirming its purity and structure?
- Methodological Answer : Synthesis typically involves sequential protection of lysine’s α-amino group with Boc and the ε-amino group with nosyl (Ns) chloride under controlled pH and temperature. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm regioselective protection and assess stereochemical integrity (e.g., δH for Boc protons at ~1.4 ppm and Ns group aromatic signals at ~7-8 ppm) .
- Mass Spectrometry (MS) : To verify molecular weight and detect side products (e.g., ESI-MS for [M+H]+ ion analysis) .
- High-Performance Liquid Chromatography (HPLC) : To quantify purity and monitor reaction progress (C18 columns with acetonitrile/water gradients) .
- Best Practice : Include comparative spectral data with literature values to validate structural assignments.
Q. How does the presence of Boc and Ns protecting groups influence the reactivity of lysine in peptide synthesis?
- Methodological Answer : The Boc group is base-labile, while the Ns group is acid-stable but removable via thiolysis, enabling orthogonal deprotection. This dual protection:
- Prevents undesired side reactions (e.g., ε-amine nucleophilic attacks during coupling) .
- Allows selective modification of the α-amine in multi-step syntheses.
Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Racemization : Occurs during prolonged exposure to basic conditions. Mitigate by using low temperatures (0–4°C) and coupling reagents like HOBt/DIC .
- Incomplete Protection : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of NsCl) and monitor via TLC .
- Troubleshooting : Employ scavengers (e.g., thiophenol) to quench excess nosylating agents.
Q. What analytical methods are most effective for monitoring the progress of reactions involving this compound?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Use ninhydrin staining to detect free amines.
- In-Situ Infrared (IR) Spectroscopy : Track carbonyl stretches (Boc: ~1680–1720 cm⁻¹; Ns: ~1350 cm⁻¹ for sulfonamide) .
- HPLC-MS : For real-time monitoring of intermediate formation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in the coupling efficiency of this compound when used in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary coupling reagents (e.g., HATU vs. PyBOP), solvents (DMF vs. DCM), and temperatures to identify optimal conditions .
- Kinetic Studies : Use LC-MS to quantify unreacted amines over time, correlating with steric hindrance from the Ns group .
Q. How can researchers optimize the orthogonal deprotection of Boc and Ns groups in complex peptide sequences to minimize side reactions?
- Methodological Answer :
- Stepwise Deprotection : Remove Boc first with TFA (0°C, 30 min), followed by Ns with thiols (e.g., 2-mercaptoethanol, 4 h, RT) .
- Scavenger Optimization : Test combinations (e.g., triisopropylsilane for TFA, DTT for Ns) to suppress carbocationic or oxidation byproducts .
- Validation : Use MALDI-TOF MS to confirm sequential deprotection without peptide cleavage .
Q. In which scenarios does the use of this compound present limitations compared to other lysine derivatives, and how can these be addressed through experimental design?
- Methodological Answer :
- Steric Hindrance : The bulky Ns group reduces coupling efficiency in sterically crowded sequences. Alternative: Use smaller groups (e.g., Fmoc) for ε-protection .
- Solubility Issues : Poor solubility in polar solvents may require additives (e.g., 1,2-ethanedithiol) or solvent switching (DCM → DMF) .
Q. How can computational chemistry tools be integrated with experimental data to predict the stability and reactivity of this compound under various conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for deprotection steps to predict optimal pH and temperature .
- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends (e.g., DCM vs. DMSO) .
- Validation : Correlate computational predictions with experimental HPLC-MS kinetics data .
Q. Key Considerations for Methodological Rigor
- Literature Gaps : Prioritize studies addressing underreported challenges (e.g., long-term stability of Ns-protected peptides) .
- Data Reproducibility : Document reaction conditions exhaustively (e.g., exact equivalents, stirring rates) per NIH guidelines .
- Ethical Reporting : Disclose failed experiments (e.g., Boc cleavage under suboptimal TFA conditions) to aid community troubleshooting .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O8S/c1-17(2,3)28-16(23)19-12(15(21)22)8-6-7-11-18-29(26,27)14-10-5-4-9-13(14)20(24)25/h4-5,9-10,12,18H,6-8,11H2,1-3H3,(H,19,23)(H,21,22)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWIGZMAQNMNOK-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.